1-(4-Bromophenethyl)pyrrolidine
Description
Contextualizing the Pyrrolidine (B122466) Heterocyclic Scaffold in Contemporary Organic Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern organic and medicinal chemistry. researchgate.netnih.gov Often described as a "privileged scaffold," its structure is present in a multitude of natural products, including alkaloids, and is a key component in numerous drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net The significance of the pyrrolidine nucleus stems from several key attributes:
Three-Dimensional Structure: Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring give it a non-planar, three-dimensional structure. This allows for a more precise and intricate interaction with the binding sites of biological targets like enzymes and receptors. nih.gov
Stereochemical Complexity: The pyrrolidine scaffold can possess multiple stereogenic centers, leading to a variety of stereoisomers. This stereochemical diversity is crucial in drug design, as different enantiomers or diastereomers of a molecule often exhibit vastly different biological activities and metabolic profiles. nih.gov
Physicochemical Properties: The presence of the nitrogen atom enhances the polarity and aqueous solubility of molecules, which are critical pharmacokinetic properties for drug candidates. researchgate.net
Synthetic Accessibility: A wide array of synthetic methods exists for the construction and functionalization of the pyrrolidine ring, making it a readily accessible building block for chemists. nih.govorganic-chemistry.org
These features collectively make the pyrrolidine scaffold a highly sought-after component in the design of novel therapeutic agents across various disease areas, including cancer, infectious diseases, and central nervous system disorders. researchgate.net
Significance of N-Phenethyl Moieties in Synthetic and Medicinal Chemistry Design
The N-phenethyl moiety, which consists of a phenyl group attached to an ethyl chain that is bonded to a nitrogen atom, is another profoundly important structural unit in chemical and pharmaceutical design. Its prevalence is rooted in its ability to mimic endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, which share the core phenethylamine (B48288) skeleton. This biomimicry allows N-phenethyl-containing compounds to interact with a wide range of biological receptors.
In medicinal chemistry, the N-phenethyl group is often incorporated into a lead molecule to enhance its binding affinity for specific targets, particularly within the central nervous system. The aromatic ring can engage in favorable pi-stacking and hydrophobic interactions within a receptor's binding pocket, while the ethyl linker provides conformational flexibility. The strategic placement and substitution of the N-phenethyl moiety can modulate a compound's pharmacological profile, influencing its potency, selectivity, and duration of action.
The Strategic Role of Bromine Substituents in Aromatic Systems for Chemical Transformations
The bromine atom attached to the para-position of the phenethyl group in 1-(4-Bromophenethyl)pyrrolidine is not merely a placeholder; it is a strategic functional group that imparts specific reactivity and utility to the molecule. Its role can be understood from two primary perspectives:
Electronic Effects: As a halogen, bromine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect. This deactivates the ring toward electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609). However, through resonance, the bromine atom can donate lone-pair electron density to the ring, which preferentially stabilizes the intermediates formed during substitution at the ortho and para positions. The net result is that bromine acts as an ortho-, para-director for subsequent electrophilic substitutions, albeit on a deactivated ring.
Synthetic Handle for Cross-Coupling: The most significant role of the bromo-aromatic motif in modern synthesis is its function as an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by catalysts, typically those based on palladium, nickel, or copper, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability opens a gateway to a vast chemical space, enabling chemists to perform reactions such as:
Suzuki Coupling: To introduce new alkyl or aryl groups.
Heck Coupling: To form substituted alkenes.
Buchwald-Hartwig Amination: To attach new nitrogen-based functional groups.
Sonogashira Coupling: To install alkyne moieties.
This synthetic versatility makes the bromine substituent a key strategic element for creating molecular libraries and elaborating the core structure into more complex and diverse derivatives.
Delineation of Key Research Avenues and Knowledge Gaps for this compound
Despite the clear individual importance of its constituent parts, a significant knowledge gap exists in the scientific literature regarding this compound itself. The compound is not the subject of extensive dedicated research, and its synthesis and applications are not well-documented. This absence of information presents a clear opportunity for future investigation. The logical intersection of the properties of its three core motifs suggests several promising research avenues.
Potential Synthetic Pathways: The synthesis of this compound can be readily envisioned through established organic chemistry reactions, primarily N-alkylation and reductive amination. acsgcipr.org These potential routes, outlined in the table below, require formal investigation to optimize reaction conditions and yields.
| Synthetic Route | Reactant 1 | Reactant 2 | Typical Reagents & Conditions |
| N-Alkylation | Pyrrolidine | 1-(2-Bromoethyl)-4-bromobenzene | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |
| Reductive Amination | Pyrrolidine | 4-Bromophenylacetaldehyde | Reducing Agent (e.g., NaBH(OAc)₃, NaCNBH₃), Solvent (e.g., DCE, MeOH) commonorganicchemistry.comorganicreactions.orgresearchgate.net |
A Versatile Scaffold for Medicinal Chemistry: The primary research avenue for this compound is its use as a molecular scaffold. The bromine atom serves as a convenient attachment point for diversification. A research program could involve:
Library Synthesis: Utilizing palladium-catalyzed cross-coupling reactions to replace the bromine with a wide array of functional groups, thereby creating a library of novel N-phenethylpyrrolidine derivatives.
Pharmacological Screening: Testing this library of compounds for activity against various biological targets, particularly G-protein coupled receptors (GPCRs) and transporters in the central nervous system, where the phenethylamine core is a common recognition element.
Precursor for Radioligand Synthesis: Aromatic bromine substituents are valuable precursors for the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging. The bromine can be substituted with a positron-emitting radioisotope, such as Fluorine-18 (¹⁸F) via nucleophilic substitution or radiobromine isotopes (e.g., ⁷⁶Br), to create novel PET tracers. Such tracers would be invaluable for studying the distribution and density of specific receptors or enzymes in the brain in vivo.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆BrN |
| Molecular Weight | 254.17 g/mol |
| IUPAC Name | 1-(2-(4-bromophenyl)ethyl)pyrrolidine |
| Physical State | Not widely documented; predicted to be a liquid or low-melting solid |
| CAS Number | Not uniquely assigned in major databases |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14/h3-6H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFGTROCEYJRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 1 4 Bromophenethyl Pyrrolidine and Analogues
Strategies for N-Alkylation and Pyrrolidine (B122466) Nitrogen Functionalization
The introduction of the 4-bromophenethyl group onto the nitrogen atom of pyrrolidine is a key synthetic step. This is typically achieved through N-alkylation or reductive amination, both of which are fundamental transformations in organic chemistry.
Direct Alkylation of Pyrrolidine with 4-Bromophenethyl Electrophiles
Direct alkylation is a straightforward and widely used method for forming the C-N bond in N-substituted pyrrolidines. This reaction involves the nucleophilic attack of the pyrrolidine nitrogen on an electrophilic 4-bromophenethyl derivative, typically a halide or a sulfonate.
The reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction, thereby preventing the protonation of the starting pyrrolidine and driving the reaction to completion. The choice of solvent, base, and temperature is crucial for optimizing the reaction yield and minimizing side products. A common electrophile for this purpose is 1-bromo-2-(4-bromophenyl)ethane.
A closely related synthesis, demonstrating the viability of this method, involves the preparation of 1-(4-nitrophenethyl)pyrrolidine. In this procedure, pyrrolidine is reacted with 1-(2-bromoethyl)-4-nitrobenzene in acetonitrile (B52724) (CH3CN) with sodium bicarbonate (NaHCO3) as the base. The reaction proceeds at 0°C initially, followed by stirring at room temperature, achieving a high yield of 95% after crystallization. This example underscores the efficiency of direct alkylation for preparing N-phenethyl-pyrrolidine structures.
Table 1: Example of Direct Alkylation for N-Phenethyl Pyrrolidine Synthesis
| Electrophile | Nucleophile | Base | Solvent | Conditions | Product | Yield | Reference |
|---|
Reductive Amination Approaches for N-Phenethyl-Pyrrolidine Formation
Reductive amination offers an alternative and highly efficient route to N-phenethyl-pyrrolidines. This two-step, one-pot process involves the initial reaction of pyrrolidine with a 4-bromophenylacetaldehyde to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ to the desired tertiary amine product, 1-(4-bromophenethyl)pyrrolidine. Water is the only significant byproduct, making this an atom-economical approach. nih.gov
A key advantage of reductive amination is that it avoids the use of pre-formed, and potentially lachrymatory, phenethyl halides. The reaction can be performed under various conditions, including catalytic transfer hydrogenation. For instance, iridium catalysts are effective in transfer hydrogenation processes for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines, showcasing a powerful method for C-N bond formation. nih.gov While this specific example builds the ring, the underlying principle of reductive amination is directly applicable. The choice of reducing agent is critical and can range from common hydrides like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to catalytic hydrogenation conditions.
Pyrrolidine Ring Construction Techniques Relevant to the Compound Core
In cases where a more complex or specifically substituted pyrrolidine ring is desired, synthetic strategies often focus on constructing the heterocyclic core as a key step. These methods provide access to a wide array of analogues that would be difficult to prepare via functionalization of a simple pyrrolidine starting material.
1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis
The 1,3-dipolar cycloaddition is a powerful and highly convergent reaction for synthesizing five-membered heterocycles like pyrrolidines. wikipedia.org The most common application for pyrrolidine synthesis involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile). nih.gov
This [3+2] cycloaddition can generate multiple stereocenters in a single, stereospecific step, making it particularly attractive for the synthesis of complex, biologically active molecules. nih.gov The azomethine ylide can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the thermal ring-opening of aziridines. By choosing an appropriate alkene dipolarophile, a substituted pyrrolidine ring can be constructed with high regio- and stereocontrol. wikipedia.orgnih.gov For the synthesis of analogues of this compound, the azomethine ylide could be derived from an N-(4-bromophenethyl) precursor, or the 4-bromophenethyl group could be part of the dipolarophile.
Catalytic enantioselective versions of this reaction have been extensively developed, often employing chiral metal-ligand complexes to control the stereochemical outcome. nih.gov
Table 2: Components for 1,3-Dipolar Cycloaddition in Pyrrolidine Synthesis
| 1,3-Dipole Source | Dipolarophile Example | Catalyst Example | Product Core | Key Feature | Reference |
|---|---|---|---|---|---|
| Glycine Ester + Aldehyde | Maleimide | AgOAc/(S)-QUINAP | Substituted Pyrrolidine | Enantioselective, multiple stereocenters | nih.govmdpi.com |
| Aziridine Ring-Opening | Electron-Deficient Alkene | Thermal/Lewis Acid | Substituted Pyrrolidine | Access to diverse substitution patterns | wikipedia.org |
Intramolecular Cyclization Methodologies (e.g., Radical Cyclizations, C-H Amination)
Intramolecular cyclization of a suitably functionalized acyclic precursor is a robust strategy for forming the pyrrolidine ring. Two prominent methods in this category are radical cyclizations and intramolecular C-H amination.
Intramolecular C-H Amination involves the formation of a nitrogen-carbon bond by inserting a reactive nitrogen species (e.g., a nitrene) into a C-H bond within the same molecule. thieme.de This approach is highly atom-economical. The reaction can be catalyzed by various transition metals, including copper, iron, and palladium, which facilitate the formation of the key nitrenoid intermediate and control the regioselectivity of the C-H insertion. nih.govorganic-chemistry.org For example, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been shown to be an effective method for producing pyrrolidines. nih.gov More recently, biocatalytic systems using engineered cytochrome P450 enzymes have achieved highly enantioselective intramolecular C-H amination to produce chiral pyrrolidines. acs.org
Radical Cyclizations provide another powerful route. Typically, a 5-exo-trig cyclization of a nitrogen-centered radical onto an alkene is employed. diva-portal.orgdiva-portal.org The radical precursor is often an N-allyl-N-(halomethyl)amine or a related species. This method is known for its reliability and tolerance of various functional groups. The stereoselectivity of the cyclization can often be controlled by the choice of protecting groups on the nitrogen or by the presence of chiral auxiliaries. diva-portal.org
Table 3: Comparison of Intramolecular Cyclization Methods for Pyrrolidine Synthesis
| Method | Key Intermediate | Catalyst/Initiator | Key Features | Reference |
|---|---|---|---|---|
| C-H Amination | Metal-Nitrenoid | Cu, Fe, Pd Complexes | High atom economy, direct C-H functionalization | nih.govorganic-chemistry.org |
| Biocatalytic C-H Amination | Enzyme-Bound Nitrene | Engineered P411 Enzyme | High enantioselectivity | acs.org |
| Hofmann-Löffler Reaction | Nitrogen-Centered Radical | UV light, Acid | Radical-based, classic transformation | thieme.de |
| Radical Cyclization | Carbon-Centered Radical | Radical Initiator (e.g., AIBN, Bu₃SnH) | Forms ring via C-C bond formation followed by N-trapping | diva-portal.org |
Ring Contraction Reactions for Pyrrolidine Formation
Skeletal rearrangement reactions, where a larger ring is contracted to a smaller one, represent an innovative approach to pyrrolidine synthesis. These methods can provide access to unique substitution patterns not easily obtained through other routes.
A notable example is the photo-promoted ring contraction of pyridines. In this methodology, pyridines react with a silylborane under UV irradiation to afford pyrrolidine derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.net These bicyclic products serve as versatile synthons that can be further elaborated into a variety of functionalized pyrrolidines. osaka-u.ac.jpbohrium.com
Another strategy involves the ring contraction of piperidine (B6355638) derivatives. For instance, N-substituted piperidines can undergo a cascade reaction involving oxidation and rearrangement to selectively yield pyrrolidin-2-ones, which are valuable precursors to pyrrolidines. rsc.org This transformation demonstrates how a six-membered ring can be effectively converted into a five-membered one through a sequence of oxidative and deformylative steps.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrrolidine |
| 1-bromo-2-(4-bromophenyl)ethane |
| 1-(4-Nitrophenethyl)pyrrolidine |
| 1-(2-bromoethyl)-4-nitrobenzene |
| Acetonitrile |
| Sodium bicarbonate |
| 4-bromophenylacetaldehyde |
| Sodium borohydride |
| Sodium triacetoxyborohydride |
| Vaska's complex ([IrCl(CO)(PPh₃)₂]) |
| Silylborane |
| Pyrrolidin-2-one |
| Piperidine |
| Aziridine |
| Silver acetate (B1210297) (AgOAc) |
| (S)-QUINAP |
| N-Iodosuccinimide |
| Tri-n-butyltin hydride (Bu₃SnH) |
Multicomponent Reaction Paradigms in Heterocycle Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic structures like pyrrolidines from simple starting materials in a single step. researchgate.netrsc.org These reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. researchgate.net The pyrrolidine scaffold is a key structural motif in many biologically active compounds, making the development of new synthetic routes a priority for chemists. researchgate.netmdpi.com
One notable MCR approach involves the [3+2] cycloaddition of azomethine ylides, which can be generated in situ from various precursors. For instance, the reaction of tetrahydroxanthenones, α-amino acids, and isatins can produce spiro-pyrrolidine oxindoles with high regio- and diastereoselectivity. researchgate.net Another example is the one-pot, three-component reaction of nitro compounds, phenacyl bromide derivatives, and dialkyl acetylenedicarboxylates, catalyzed by indium powder, to yield polysubstituted pyrroles. orientjchem.org
The versatility of MCRs is further demonstrated by four-component reactions. For example, the reaction between acetylenedicarboxylates, succinimide (B58015) or maleimide, and two molecules of an isonitrile can afford pyrroles in good yields. rsc.org These MCR strategies provide a highly efficient means of generating diverse pyrrolidine and pyrrole (B145914) derivatives, which can be precursors or analogues of this compound.
Methodologies for Introducing and Functionalizing the Brominated Phenethyl Moiety
The introduction of the 4-bromophenethyl group is a critical step in the synthesis of the target compound. This typically involves the preparation of a suitable 4-bromophenethyl synthon and its subsequent coupling to the pyrrolidine ring.
Palladium-Catalyzed Cross-Coupling Reactions of Brominated Aromatics (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-nitrogen bonds, and they play a crucial role in functionalizing brominated aromatic compounds. nih.gov The Suzuki coupling, which pairs an organoboron compound with an organohalide, is a prominent example. nih.gov These reactions are known for their high functional group tolerance and have been widely applied in the synthesis of complex molecules, including pharmaceuticals. nih.govacs.org
In the context of synthesizing analogues of this compound, palladium catalysis can be used to modify the aryl bromide. For instance, a palladium-catalyzed cross-coupling reaction can be employed to couple the 4-bromophenyl group with another aryl or vinyl group, leading to a diverse range of biaryl-containing analogues. nih.gov The efficiency of these reactions often depends on the choice of ligands, with N-heterocyclic carbenes (NHCs) being particularly effective. nih.gov
Recent advancements have led to the development of palladium catalyst systems that are effective for the cross-coupling of aryl bromides and chlorides under mild conditions, further expanding the synthetic utility of these methods. acs.org
Stereoselective and Asymmetric Synthesis of this compound Derivatives
The synthesis of chiral pyrrolidine derivatives often requires stereoselective methods to control the three-dimensional arrangement of atoms. This is particularly important for pharmaceutical applications where a specific stereoisomer may be responsible for the desired biological activity.
Chiral Catalyst-Mediated Approaches (e.g., Gold Catalysis, Organocatalysis)
Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of pyrrolidines. Organocatalysis, which utilizes small organic molecules as catalysts, has become a major field in asymmetric synthesis. nih.govnih.gov Proline and its derivatives are among the most well-studied organocatalysts for a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions. nih.govnih.gov These reactions can be used to construct the chiral pyrrolidine ring system with high stereocontrol.
The development of novel chiral pyrrolidine-based organocatalysts is an active area of research, with the aim of improving efficiency and selectivity. mdpi.com These catalysts can be designed with specific structural features to optimize their performance in a given reaction. mdpi.com For example, the introduction of additional stereocenters or functional groups can enhance the catalytic activity and enantioselectivity. mdpi.com
Enzyme-catalyzed reactions also offer a powerful approach to the synthesis of chiral pyrrolidines. Engineered enzymes, such as cytochrome P411 variants, can catalyze the intramolecular C(sp³)–H amination of organic azides to produce pyrrolidine derivatives with good enantioselectivity. acs.org
Utilization of Chiral Auxiliaries in Pyrrolidine Synthesis
Chiral auxiliaries are another effective strategy for controlling stereochemistry in pyrrolidine synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.
A notable example is the use of Oppolzer's camphorsultam as a chiral auxiliary in 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring. acs.org This approach has been successfully employed in the enantioselective synthesis of a key chiral pyrrolidine fragment of the drug Upadacitinib. acs.org The chiral auxiliary directs the cycloaddition to favor the formation of the desired diastereomer, which can then be converted to the final product with high enantiomeric purity. acs.org Evans oxazolidinones are another class of chiral auxiliaries that have been used to control diastereoselectivity in similar cycloaddition reactions. acs.org
Control of Enantioselectivity and Diastereoselectivity in Multi-Step Syntheses
The control of stereochemistry is a critical aspect in the synthesis of complex molecules such as this compound and its analogues, as the three-dimensional arrangement of atoms can significantly influence their biological activity. Advanced synthetic strategies increasingly focus on methods that allow for the precise control of enantioselectivity (the preferential formation of one of two enantiomers) and diastereoselectivity (the preferential formation of one of two or more diastereomers). This is often achieved through substrate control, the use of chiral auxiliaries, or asymmetric catalysis.
A prevalent strategy for establishing stereocenters in pyrrolidine rings involves starting from readily available, optically pure precursors from the chiral pool. mdpi.com Proline and its derivatives, such as 4-hydroxyproline, are common starting materials that provide a pre-defined stereocenter in the pyrrolidine core. mdpi.com The synthesis can then proceed through functionalization of this existing chiral scaffold.
Modern synthetic methods also provide powerful tools for creating stereocenters in a controlled manner during the construction of the pyrrolidine ring itself. These methodologies are crucial for accessing a diverse range of stereoisomers of substituted pyrrolidines.
Substrate and Protecting Group-Controlled Diastereoselectivity
In the absence of an external chiral influence, the inherent structure of the substrate can dictate the stereochemical outcome of a reaction. The choice of protecting groups on the nitrogen atom can significantly influence the diastereoselectivity of cyclization reactions. For instance, a gold-catalyzed tandem intramolecular hydroamination/iminium formation/reduction sequence of amino alkynes has been shown to produce 2,5-disubstituted pyrrolidines with switchable diastereoselectivity. rsc.org The stereochemical outcome is dependent on the protecting group employed on the nitrogen.
In a study, the use of a p-toluenesulfonamide (B41071) protecting group on the amino alkyne substrate led preferentially to the cis-2,5-disubstituted pyrrolidine, whereas switching to a benzamide (B126) protecting group favored the formation of the trans-diastereomer. rsc.org This highlights the profound impact of substrate design on stereocontrol.
Table 1: Influence of Nitrogen Protecting Group on Diastereoselectivity in Au-Catalyzed Pyrrolidine Synthesis rsc.org
| Protecting Group | Major Product | Diastereomeric Ratio (dr) | Yield |
|---|---|---|---|
| p-Toluenesulfonamide | cis-2,5-disubstituted pyrrolidine | 83:17 | 81% |
| Benzamide | trans-2,5-disubstituted pyrrolidine | 89:11 | 88% |
Similarly, copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides demonstrates excellent diastereoselectivity, favoring the formation of cis-2,5-disubstituted pyrrolidines with a diastereomeric ratio greater than 20:1. nih.govnih.gov In contrast, substrates with a substituent at the γ-position yield trans-2,3-pyrrolidine adducts, albeit with more moderate selectivity (approximately 3:1). nih.govnih.gov
Chiral Auxiliary-Directed Synthesis
The use of a chiral auxiliary—a temporary chiral group attached to the substrate to direct the stereoselective formation of a new stereocenter—is a well-established strategy. The N-tert-butanesulfinyl group has proven to be an effective chiral auxiliary in the synthesis of densely substituted pyrrolidines. acs.org In a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, the sulfinyl group directs the formation of the final pyrrolidine product with high diastereoselectivity. acs.org Specifically, an (S)-configured sulfinyl group can induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine ring, demonstrating a powerful method for controlling multiple stereocenters simultaneously. acs.org
Asymmetric Catalysis
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, is a highly efficient approach. Chiral phosphoric acids, for example, have been utilized in the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines to form substituted pyrrolidines with high enantioselectivity. core.ac.uk This "clip-cycle" strategy allows for the synthesis of various 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. core.ac.uk
Another powerful technique is the 1,3-dipolar cycloaddition reaction, which can generate up to four stereogenic centers in a single step. acs.org The asymmetric synthesis of spirooxindolopyrrolidine derivatives has been achieved with high diastereoselectivity through the cycloaddition of azomethine ylides with chiral dipolarophiles derived from N-[(S)-(-)-methylbenzyl]-4-piperidone. mdpi.com The stereochemistry of the final product is directed by the chiral amine incorporated into the dipolarophile. mdpi.com
Heterogeneous catalysis also offers pathways for stereocontrol. The heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can produce fully reduced pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a controlled fashion. nih.gov The reaction is believed to proceed in a stepwise manner, where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. nih.gov
Table 2: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis
| Reaction Type | Chiral Influence | Stereochemical Outcome | Reference |
|---|---|---|---|
| Intramolecular aza-Michael Cyclization | Chiral Phosphoric Acid Catalyst | High enantioselectivity | core.ac.uk |
| 1,3-Dipolar Cycloaddition | Chiral Dipolarophile | High diastereoselectivity | mdpi.com |
| Photocatalytic Radical Cyclization | Chiral Phosphate (B84403) Anion | High enantioselectivity (up to 93% ee) | nih.gov |
| Heterogeneous Hydrogenation | Substrate-directing group | Excellent diastereoselectivity | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 1 4 Bromophenethyl Pyrrolidine
Reactivity of the Pyrrolidine (B122466) Nitrogen Atom: Protonation, Acylation, and Coordination Chemistry
The nitrogen atom within the pyrrolidine ring is a key center of reactivity. As a cyclic secondary amine, it exhibits characteristic nucleophilic and basic properties. wikipedia.orgucla.edu
Protonation: The lone pair of electrons on the nitrogen atom readily accepts a proton from an acid, forming a pyrrolidinium (B1226570) salt. This basicity is a fundamental characteristic of the pyrrolidine moiety. The pKa of the conjugate acid of pyrrolidine is approximately 11.3, indicating it is a relatively strong base for an amine. wikipedia.org
Acylation: The nucleophilic nitrogen can react with acylating agents, such as acid chlorides or anhydrides, to form N-acylated derivatives. This reaction is a common strategy to introduce various functional groups onto the pyrrolidine ring, thereby modifying the molecule's properties.
Coordination Chemistry: The nitrogen atom's lone pair also allows it to act as a ligand, coordinating to metal centers to form coordination complexes. The ability of pyrrolidine and its derivatives to form stable complexes with various metals is well-documented and plays a crucial role in catalysis and materials science. uci.edu
Aromatic Reactivity and Functional Group Interconversions on the Bromophenyl Ring
The bromophenyl group offers a site for various aromatic substitution and cross-coupling reactions, significantly enhancing the synthetic utility of 1-(4-bromophenethyl)pyrrolidine. The bromine atom is a versatile functional group that can be readily transformed into other substituents.
Functional Group Interconversions: The bromine atom on the phenyl ring is a good leaving group in nucleophilic aromatic substitution reactions, although harsh conditions are often required. More importantly, it is an excellent handle for a wide range of metal-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, attaching alkyl, aryl, or alkynyl groups to the phenyl ring. The Finkelstein reaction can be used to convert the bromide to other halides. vanderbilt.edu The bromine atom also directs electrophilic aromatic substitution to the ortho and para positions, though the ring is deactivated towards this type of reaction.
Below is a table summarizing some key functional group interconversions involving the bromophenyl ring:
| Reaction Type | Reagents | Product Functional Group |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |
| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine |
| Cyanation | Cyanide source (e.g., KCN), Pd or Ni catalyst | Aryl nitrile |
| Reduction (dehalogenation) | H₂, Pd/C or other reducing agents | Phenyl |
Elucidation of Reaction Mechanisms in Key Synthetic Steps
The synthesis of this compound and its derivatives often involves multi-step sequences. Understanding the mechanisms of these key steps is crucial for optimizing reaction conditions and yields. For example, the synthesis of substituted pyrrolidines can be achieved through [3+2] cycloaddition reactions of azomethine ylides with electron-deficient alkenes. enamine.net The mechanism involves the formation of a transient azomethine ylide, which then undergoes a concerted or stepwise cycloaddition to form the pyrrolidine ring. enamine.net Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the reaction pathways, transition states, and energy barriers of these complex reactions. beilstein-journals.orgrsc.org
Thermal and Photochemical Decomposition Pathways and Products
Spectroscopic Data for this compound Not Available in Public Scientific Databases
A comprehensive search for advanced spectroscopic data for the chemical compound this compound has yielded no specific experimental results for its nuclear magnetic resonance or vibrational spectra in publicly accessible scientific literature and databases. The required detailed research findings for ¹H NMR, ¹³C NMR, two-dimensional NMR, FT-IR, and Raman spectroscopy, as outlined for the structural elucidation of this specific molecule, are not available.
Searches for the compound, also known by its systematic IUPAC name 1-[2-(4-bromophenyl)ethyl]pyrrolidine, did not locate any published papers or database entries containing the necessary experimental spectra. While data for structurally related but distinct compounds—such as 1-(4-bromophenyl)pyrrolidine (B1277245) (which lacks the ethyl bridge between the phenyl and pyrrolidine rings) and various precursors like 4-bromophenethyl alcohol—are available, these are not applicable for the characterization of the target compound.
The absence of this information prevents a scientifically accurate and detailed analysis as requested. The generation of data tables for ¹H NMR, ¹³C NMR, FT-IR, and Raman spectroscopy is therefore not possible. Advanced two-dimensional NMR techniques, including COSY, HSQC, and HMBC, rely on foundational 1D NMR data, which is unavailable.
Consequently, the article focusing on the "Advanced Spectroscopic Characterization and Structural Elucidation of this compound" cannot be generated at this time due to the lack of foundational scientific data in the public domain.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromophenethyl Pyrrolidine
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain insights into its structure through fragmentation analysis. For 1-(4-Bromophenethyl)pyrrolidine, MS is crucial for confirming its identity and purity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. nih.gov The use of HRMS, often coupled with liquid chromatography (LC), can provide simultaneous global metabolic profiling and quantitative analysis of various analytes. nih.gov
For this compound, the molecular formula is C₁₀H₁₂BrN. epa.gov HRMS analysis would be used to confirm this composition by measuring the monoisotopic mass with high precision. The presence of the bromine atom is a key isotopic signature, as it naturally occurs as a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule.
| Attribute | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂BrN | epa.gov |
| Monoisotopic Mass | 225.015312 g/mol | epa.gov |
| Average Mass | 226.117 g/mol | epa.gov |
| Isotopic Signature | Characteristic M/M+2 pattern due to ⁷⁹Br/⁸¹Br isotopes | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to determine the purity of a sample and to identify its components. Commercial suppliers of this compound often use GC to establish purity, with levels typically exceeding 98.0%. tcichemicals.com
In a GC-MS analysis, the compound is first vaporized and separated from other volatile impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "fingerprint" for the compound.
The fragmentation pattern of this compound is predictable. The major fragmentation pathways would involve cleavage of the bonds in the phenethyl and pyrrolidine (B122466) moieties. Key expected fragments would include the tropylium (B1234903) ion (m/z 91) and ions corresponding to the bromobenzyl cation (m/z 169/171) and the pyrrolidine ring. The EI-MS spectra of structurally related regioisomers often show two major bromine-containing ions and two non-brominated fragments at m/z 91 and 121. ojp.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |
|---|---|---|
| 225/227 | [C₁₀H₁₂BrN]⁺ | Molecular Ion |
| 170/172 | [C₇H₆Br]⁺ | Bromotropylium ion |
| 156/158 | [C₈H₇Br]⁺ | Bromostyrene radical cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 70 | [C₄H₈N]⁺ | Pyrrolidinyl cation |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing compounds in complex matrices, particularly for substances that are non-volatile or thermally unstable and thus unsuitable for GC-MS. hpst.cznih.gov LC-MS couples the high-resolution separation of liquid chromatography with the sensitive detection of mass spectrometry. hpst.cz This technique is advantageous over GC-MS as it can provide structural information, allowing for the identification of various components in a mixture without the need for chemical derivatization. nih.gov
For this compound, LC-MS would be the method of choice for analysis in biological fluids or environmental samples. The compound would first be separated from the matrix components on a reversed-phase HPLC column. The eluent would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a "soft" ionization technique that usually leaves the molecular ion intact. This allows for the accurate determination of the molecular weight of the parent compound and any potential metabolites or degradation products in the mixture. nih.gov
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, investigates the electronic transitions within a molecule. These techniques are particularly useful for analyzing compounds containing chromophores and conjugated systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption of this radiation excites electrons from lower energy ground states to higher energy excited states. basicmedicalkey.com The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—parts of a molecule that absorb light.
The primary chromophore in this compound is the 4-bromophenyl group. Substituted benzene (B151609) rings typically exhibit characteristic absorption bands in the UV region. The presence of the bromine atom and the alkyl-pyrrolidine substituent on the benzene ring will influence the position and intensity of these absorption maxima (λmax). Generally, substituted benzenes show a strong primary band (E-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure around 250-270 nm. The bromine substituent is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene.
| Absorption Band | Approximate Wavelength (λmax) | Electronic Transition | Chromophore |
|---|---|---|---|
| E-band (Primary) | ~210-220 nm | π → π | Bromophenyl group |
| B-band (Secondary) | ~260-270 nm | π → π | Bromophenyl group |
Fluorescence Spectroscopy in Structural Probing
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. After a molecule is promoted to an excited electronic state by absorbing a photon, it can relax to the ground state by emitting a photon, a process known as fluorescence. This technique is highly sensitive and can provide information about a molecule's structure and its environment.
The potential for fluorescence in this compound is primarily linked to its aromatic (bromophenyl) system. However, the presence of a heavy atom like bromine can significantly decrease or "quench" fluorescence through a process called intersystem crossing, which promotes the transition to a non-emissive triplet state. This "heavy-atom effect" may result in weak fluorescence for this compound. Nonetheless, studying its fluorescence properties, if any, could provide insights into its electronic structure and potential interactions. The introduction of silyl, methoxy, or cyano groups to a naphthalene (B1677914) chromophore, for example, has been shown to cause shifts in absorption maxima and affect fluorescence intensities. mdpi.com While not directly analogous, this demonstrates how substituents modulate the photophysical properties of an aromatic core.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
As of the latest available scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and the precise atomic coordinates that would define its solid-state conformation are not available.
X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively dictate the molecule's conformation. Furthermore, for chiral molecules, X-ray crystallography can be employed to determine the absolute stereochemistry, a critical aspect for understanding its biological activity and pharmacological profile.
In the absence of experimental crystallographic data for this compound, a comprehensive analysis of its solid-state conformation and absolute stereochemistry cannot be conducted. Theoretical modeling and computational chemistry could offer predictive insights into the molecule's preferred conformations in the gaseous or solvated state, but these would not be a substitute for the empirical data derived from an X-ray crystal structure analysis.
Should crystallographic studies of this compound be undertaken and published in the future, it would be possible to generate a detailed data table and a thorough discussion of its structural features. Such a study would be invaluable for a complete understanding of its chemical and physical properties.
Computational Chemistry and Theoretical Studies of 1 4 Bromophenethyl Pyrrolidine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of a molecule. DFT methods are used to determine the electron density of a system, from which various molecular properties can be derived. For a molecule like 1-(4-bromophenethyl)pyrrolidine, DFT calculations can elucidate its electronic structure, which is key to its chemical behavior.
The distribution of electrons within a molecule is central to its reactivity. DFT calculations can map the electron density, highlighting regions that are electron-rich or electron-poor. This is often visualized using molecular electrostatic potential (MEP) maps. In a study on fentanyl, a compound containing a phenethyl group attached to a nitrogen-containing ring, MEP analysis was used to identify reactive sites for electrophilic and nucleophilic attacks. dergipark.org.tr For this compound, the MEP would likely show a negative potential (electron-rich region) around the nitrogen atom of the pyrrolidine (B122466) ring due to the lone pair of electrons, and around the bromine atom. The hydrogen atoms of the aromatic ring would likely exhibit a positive potential (electron-poor region).
Furthermore, the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. In a DFT study of N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, the HOMO and LUMO energies were calculated to understand the electronic properties and reactivity of the compounds. nih.gov For this compound, the HOMO is expected to be localized on the bromophenyl ring and the nitrogen atom, while the LUMO would likely be distributed over the aromatic system.
A Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density between occupied and unoccupied orbitals, which indicates the intramolecular charge transfer and stabilization of the molecule. dergipark.org.tr
DFT calculations are highly effective in predicting the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. researchgate.net For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles.
The flexibility of the phenethyl and pyrrolidine groups allows for multiple conformations. Computational studies on related phenethylamine (B48288) derivatives have explored their conformational landscapes to identify the most stable conformers. researchgate.net The orientation of the pyrrolidine ring relative to the phenethyl chain is a key conformational feature. Theoretical calculations on fentanyl and its analogs have shown that the protonation of the piperidine (B6355638) ring (structurally similar to the pyrrolidine ring) occurs in an axial position. nih.gov The energy differences between various staggered and eclipsed conformations around the C-C single bonds of the ethyl chain can also be calculated to understand the rotational barriers, as has been demonstrated for bromoethane. youtube.com
Table 1: Illustrative Predicted Geometrical Parameters for a Phenethylamine Analog
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.47 | C-N-C | 112 |
| C-C (ethyl) | 1.54 | C-C-N | 110 |
| C-Br | 1.91 | C-C-Br | 120 |
This table is illustrative and based on general values for similar functional groups. Actual values for this compound would require specific DFT calculations.
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for structure validation. For instance, theoretical calculations of vibrational frequencies (IR and Raman spectra) have been performed for various brominated aromatic compounds. researchgate.net A study on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine showed good agreement between the computed and experimental FT-IR frequencies. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital), as was done for fentanyl analogs, to aid in the interpretation of experimental NMR spectra. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Space and Flexibility
While quantum chemical calculations are excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations are used to explore the conformational space and flexibility of a molecule over time. MD simulations model the movement of atoms and molecules based on a force field, providing a dynamic picture of the system.
For this compound, an MD simulation would reveal how the molecule behaves in a given environment, such as in a solvent or interacting with a biological target. It would show the different conformations the molecule can adopt and the transitions between them. This is particularly important for understanding how the flexible ethyl chain and the pyrrolidine ring can orient themselves. Such simulations have been instrumental in studying the behavior of various drug molecules, including those with phenethylamine scaffolds. nih.gov
Mechanistic Insights into Chemical Reactions via Computational Modeling
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction pathway can be mapped out. This can provide insights into the feasibility of a reaction and the factors that influence its rate. For example, computational studies can elucidate the mechanism of N-alkylation reactions used in the synthesis of related compounds. nih.gov
Chemoinformatics and Chemical Space Exploration for Analogues
Chemoinformatics utilizes computational methods to analyze large datasets of chemical compounds. For this compound, chemoinformatic tools could be used to explore the chemical space of its analogues. By systematically modifying the structure (e.g., changing the substitution on the phenyl ring or altering the pyrrolidine ring), libraries of related compounds can be generated in silico. The properties of these virtual compounds can then be predicted using QSAR (Quantitative Structure-Activity Relationship) models or other computational approaches. This is a common strategy in drug discovery to identify new molecules with desired properties. nih.gov The exploration of phenethylamine derivatives for their interaction with biological targets is an area where such approaches are widely used. nih.gov
Scaffold Diversity Analysis and Analog Design
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space. nih.gov The non-planar, puckered nature of this saturated heterocycle provides a stereochemically defined framework that can be strategically modified to enhance biological activity and selectivity. nih.gov Scaffold diversity analysis for a compound like this compound involves computationally exploring variations of its core structure to generate a library of virtual analogs with potentially improved or novel properties.
Analog design can be approached through several computational strategies:
Scaffold Hopping: Replacing the pyrrolidine or the bromophenethyl moiety with other cyclic or aromatic systems that maintain a similar spatial arrangement of key functional groups.
Substituent Modification: Systematically altering the substitution pattern. For this compound, this could involve changing the position of the bromine atom on the phenyl ring, replacing it with other halogens or functional groups, or adding substituents to the pyrrolidine ring itself.
Stereochemical Elaboration: Introducing or modifying stereocenters on the pyrrolidine ring or the ethyl linker to investigate the impact of chirality on biological targets. The cis and trans configurations of substituents on the pyrrolidine ring, for instance, have been shown to be critical for the activity of other pyrrolidine-based compounds. nih.gov
Recent research on related structures underscores the potential of this approach. For example, the design and synthesis of derivatives based on a 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine core have been pursued to develop new anti-tubulin agents, demonstrating how the bromo-phenyl-pyrrolidine motif can be incorporated into more complex designs to achieve specific therapeutic goals. nih.gov
In Silico Structure-Activity Relationship (SAR) Studies
In silico Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. These computational methods allow for the prediction of activity for newly designed analogs, helping to prioritize which compounds to synthesize and test. For this compound, these studies would focus on elucidating the structural features essential for its putative biological effects.
Key computational techniques in SAR analysis include:
Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with changes in biological activity. semanticscholar.org For a series of this compound analogs, a 2D-QSAR model could identify key descriptors like molecular weight, polar surface area, and dipole moment that govern their activity. semanticscholar.org
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule within the active site of a biological target, such as a receptor or enzyme. researchgate.netnih.gov By docking this compound and its analogs into a target's binding pocket, researchers can visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the bromine atom) and understand how structural modifications influence binding affinity. researchgate.net For instance, docking studies on other pyrrolidine derivatives have successfully rationalized their inhibitory activities against enzymes like α-amylase and α-glucosidase. nih.gov
SAR studies on various pyrrolidine-containing molecules have shown that the pattern and nature of substitutions on both the pyrrolidine ring and its appended groups are critical for determining their biological function, whether as anticancer, antidiabetic, or central nervous system agents. nih.govnih.gov
Activity Landscape Visualization and Cliff Detection
The Structure-Activity Relationship of a compound series is often not linear. In some cases, a very small, single modification to a chemical structure can lead to a disproportionately large change in biological activity. This phenomenon is known as an "activity cliff." nih.gov Activity landscape visualization provides a powerful way to map out these relationships and identify critical activity cliffs.
The primary methods for this analysis include:
Structure-Activity Similarity (SAS) Maps: These are 2D plots that visualize the relationship between the structural similarity of compound pairs (x-axis) and their activity similarity (y-axis). nih.govnih.gov Pairs of compounds that are structurally very similar but have a large difference in activity appear in a specific region of the map, clearly identifying them as an activity cliff. nih.gov
Structure-Activity Landscape Index (SALI): This is a numerical value calculated for a pair of molecules that quantifies the steepness of the SAR gradient between them. nih.govnih.gov High SALI values indicate a potential activity cliff, highlighting pairs of compounds that are particularly sensitive to minor structural changes. nih.gov
For this compound, this analysis would involve creating a dataset of its analogs and their corresponding biological activities. By generating SAS maps and calculating SALI scores, researchers could pinpoint specific modifications—such as moving the bromine from the para to the meta position or introducing a hydroxyl group on the pyrrolidine ring—that act as "activity cliff generators." nih.gov Identifying these cliffs is crucial as it points to key molecular interactions that are vital for biological activity and can guide the design of more potent and selective compounds. nih.gov
Theoretical Predictions of Physico-chemical and Material Properties (e.g., Non-linear Optical Properties)
Beyond biological activity, theoretical methods can predict a wide range of physicochemical and material properties. A particularly interesting area is the prediction of non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics. researchgate.net Molecules with NLO properties can alter the characteristics of light passing through them, which is essential for technologies like optical switching and frequency conversion.
The structure of this compound, featuring an electron-donating pyrrolidine group connected via an ethyl bridge to an electron-withdrawing bromophenyl system, suggests potential for second or third-order NLO activity. Theoretical prediction of these properties typically involves high-level quantum mechanical calculations, such as:
Density Functional Theory (DFT): DFT calculations are widely used to determine the electronic structure of molecules. rsc.orgiaea.org From this, key NLO-related parameters can be calculated, including the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively), which are measures of the second and third-order NLO response.
Sum-over-States (SOS) Approach: This method, often used in conjunction with DFT, allows for the rationalization of the NLO response by analyzing the contributions of various electronic excited states. rsc.org
Theoretical studies on similar organic molecules, such as pyrazoline and pyrazine (B50134) derivatives, have demonstrated a strong correlation between molecular structure and NLO properties. rsc.orgresearchgate.net These studies allow for the calculation of specific NLO parameters, as shown in the table below, providing a framework for how the properties of this compound could be theoretically investigated.
| Predicted Property | Computational Method | Relevance |
| Second-order hyperpolarizability (β) | DFT, Ab initio methods | Indicates potential for second-harmonic generation (frequency doubling). |
| Third-order hyperpolarizability (γ) | DFT | Relates to third-harmonic generation and two-photon absorption. |
| Non-linear refractive index (η₂) | Z-scan simulation (based on DFT) | Describes the intensity-dependent change in the refractive index. |
| Non-linear absorption coefficient (β) | Z-scan simulation (based on DFT) | Characterizes two-photon or multi-photon absorption processes. researchgate.net |
By performing these calculations on this compound and its designed analogs, researchers could screen for candidates with enhanced NLO properties, guiding the synthesis of new materials for photonic applications.
Exploration of Molecular Interactions in Biological Systems in Vitro and Mechanistic Focus
Mechanistic Investigations of Enzyme Inhibition by 1-(4-Bromophenethyl)pyrrolidine Analogues
The interaction of this compound analogues with enzymes is a critical area of investigation to understand their therapeutic potential. Mechanistic and kinetic studies are employed to determine how these compounds inhibit enzyme activity. nih.gov Graphical methods, such as plotting experimental data of enzyme reaction rates in the presence and absence of an inhibitor, help to elucidate the type of inhibition—be it competitive, noncompetitive, or uncompetitive. nih.gov For instance, in competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In noncompetitive inhibition, the inhibitor binds to a different site on the enzyme, altering its conformation and reducing its activity. Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex. nih.gov
The kinetic parameters, such as K_m (Michaelis constant) and K_i (inhibition constant), are determined through these studies and provide quantitative measures of enzyme-substrate affinity and inhibitor potency, respectively. nih.gov For example, a lower K_i value indicates a more potent inhibitor. The study of various analogues allows for the establishment of structure-activity relationships (SAR), where modifications to the chemical structure of the lead compound, this compound, can be correlated with changes in inhibitory activity. This information is crucial for optimizing the design of more effective enzyme inhibitors. nih.gov
Some pyrrolidine (B122466) derivatives have been investigated as inhibitors of specific enzymes. For instance, certain fused 1H-pyrroles and related heterocyclic systems have been designed and synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), enzymes often implicated in cancer. nih.gov Similarly, other studies have focused on the inhibition of matrix metalloproteinases (MMPs), such as MMP-10 and MMP-13, which are involved in various diseases including arthritis and cancer. nih.gov The design of these inhibitors often starts with a lead compound and involves structural modifications to enhance potency and selectivity. nih.gov
In Vitro Cellular Interaction Studies (e.g., Cell Cycle Perturbations, Cytoskeletal Interactions)
The effects of this compound analogues on cellular processes are investigated in vitro to understand their potential as therapeutic agents. A key area of focus is the cell cycle, the series of events that take place in a cell leading to its division and duplication of its DNA. nih.gov
Chemical agents can perturb the cell cycle, leading to cell cycle arrest at specific phases (G1, S, G2, or M). nih.gov This can be a desirable effect in cancer therapy, as it can prevent the proliferation of cancer cells. For example, some compounds have been shown to cause an arrest in the G1 phase, preventing cells from progressing to the S phase where DNA replication occurs. probiologists.com This pause allows time for DNA repair mechanisms to act, but if the damage is too severe, it can trigger apoptosis (programmed cell death). probiologists.com Other compounds might induce a blockage in the G2/M phase, preventing the cell from entering mitosis. nih.gov
The study of these effects often involves techniques like flow cytometry, which can quantify the number of cells in each phase of the cell cycle. nih.gov For instance, a study on a fluorinated trifluoromethyl 4-thiazolidinone (B1220212) derivative showed that it caused a G1 arrest and a subsequent accumulation of cells in the S and G2/M phases, providing time for DNA damage repair. probiologists.com
Beyond the cell cycle, the interactions of these compounds with the cytoskeleton are also of interest. The cytoskeleton, composed of proteins like actin and tubulin, is crucial for cell structure, movement, and division. Some natural products have been found to interfere with cytoskeletal protein interactions. For example, certain marine natural products can disrupt actin filaments or inhibit the function of motor proteins like kinesin, which moves along microtubules. rsc.org The investigation of how this compound analogues might affect these cytoskeletal components could reveal novel mechanisms of action.
Mechanistic Basis of Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens has spurred the search for new antimicrobial and antifungal agents. nih.gov Pyrrolidine derivatives have shown promise in this area. The mechanisms by which these compounds exert their antimicrobial and antifungal effects are diverse.
One key mechanism of antimicrobial action is the inhibition of bacterial cell division. nih.gov This can be achieved by disrupting the formation of the Z-ring, a structure composed of the protein FtsZ that is essential for cytokinesis in bacteria. nih.gov By interfering with FtsZ polymerization, these agents can prevent bacteria from dividing, ultimately leading to their death. nih.gov
Another mechanism involves the inhibition of nucleic acid and protein synthesis. nih.gov Alkaloids, a class of naturally occurring chemical compounds that includes some pyrrolidine derivatives, can interfere with these fundamental cellular processes. nih.gov
In the context of antifungal activity, a primary target is the fungal cell wall, a structure that is absent in human cells and thus represents a selective target. researchgate.net Some antifungal agents work by inhibiting the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall. researchgate.net This weakens the cell wall, leading to osmotic instability and cell death. researchgate.net Another important target is the fungal cell membrane. The inhibition of enzymes involved in the synthesis of ergosterol, a major component of the fungal cell membrane, can disrupt membrane integrity and function. researchgate.net
The lipophilicity of a compound is an important factor in its antifungal activity, as it influences its ability to penetrate the lipid-rich cell membrane of fungi. nih.gov Chelation, the formation of a complex between a metal ion and a ligand, can enhance the lipophilicity of a compound and thereby increase its antifungal efficacy. nih.gov
Preclinical Pharmacokinetic (PK) Considerations (e.g., ADME Predictions and In Vitro Permeation Enhancement)
Before a compound can be considered for clinical use, its pharmacokinetic properties must be evaluated. nih.gov This involves studying its Absorption, Distribution, Metabolism, and Excretion (ADME). nih.govcell4pharma.com In the preclinical stage, computational models and in vitro assays are used to predict these properties. nih.govresearchgate.net
ADME Predictions: ADME prediction tools, such as SwissADME and preADMET, utilize computational algorithms to estimate various physicochemical and pharmacokinetic properties of a compound based on its chemical structure. researchgate.netphytojournal.com These predictions can include:
Solubility: The ability of a compound to dissolve in a solvent, which is crucial for its absorption. phytojournal.com
Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier. researchgate.net
Metabolism: The biotransformation of a compound by enzymes, primarily in the liver. Predictions can identify potential metabolic liabilities and the cytochrome P450 (CYP) enzymes involved. researchgate.netphytojournal.com
Excretion: The elimination of a compound and its metabolites from the body.
These in silico predictions help in the early identification of compounds with unfavorable ADME profiles, allowing for their modification or elimination from further development. nih.gov
In Vitro Permeation Enhancement: For drugs with poor permeability, strategies are employed to enhance their ability to cross biological membranes. mdpi.com In vitro models, such as cell cultures (e.g., Caco-2 cells) and excised tissues, are used to evaluate the effectiveness of these strategies. mdpi.com
Penetration enhancers are compounds that are co-administered with a drug to increase its permeation. mdpi.comresearchgate.net Pyrrolidone derivatives, such as N-methyl-2-pyrrolidone (NMP), have been studied as penetration enhancers. researchgate.netnih.gov The mechanism by which these enhancers work can vary. Some may disrupt the lipid bilayers of the stratum corneum, the outermost layer of the skin, making it more permeable. researchgate.net Others may form complexes with the drug, facilitating its transport across the membrane in a process known as cotransport. nih.gov For example, molecular dynamics simulations have suggested that NMP can form clusters with certain drugs through hydrogen bonding and π-π stacking interactions, aiding their permeation through the skin. nih.gov
The table below summarizes some predicted ADME properties for a hypothetical this compound analogue.
| Property | Predicted Value | Interpretation |
| LogP (o/w) | 3.5 | Indicates good lipophilicity, which may favor membrane permeation but could also lead to higher metabolic clearance. |
| Aqueous Solubility (LogS) | -4.2 | Moderately soluble in water. |
| GI Absorption | High | Predicted to be well absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | Predicted to be able to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by CYP2D6. |
| P-gp Substrate | No | Not likely to be actively effluxed from cells by P-glycoprotein. |
Rational Design and Structure-Based Optimization through Computational Molecular Docking
Computational methods, particularly molecular docking, play a pivotal role in the rational design and optimization of drug candidates. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, such as an enzyme or a protein) to form a stable complex. nih.gov
For example, if a docking study reveals that a particular functional group on a ligand is not making favorable interactions with the protein's binding pocket, it can be replaced with a different group that is predicted to form stronger hydrogen bonds or hydrophobic interactions. csfarmacie.cz This iterative process of design, synthesis, and testing, guided by computational insights, is known as structure-based drug design. nih.gov
Molecular docking has been successfully applied to the design of various inhibitors, including those targeting EGFR/CDK2, nih.gov matrix metalloproteinases, nih.gov and metallo-β-lactamases. nih.gov In these studies, docking simulations helped to rationalize the observed structure-activity relationships and guide the optimization of lead compounds. For instance, in the development of MMP-10/13 inhibitors, docking studies provided insights into the isoform selectivity of the designed compounds. nih.gov Similarly, for 1,2,4-triazole-3-thione derivatives targeting metallo-β-lactamases, docking helped to understand how modifications to the scaffold could improve inhibitory potency. nih.gov
Potential Applications in Materials Science and Industrial Chemical Synthesis
Role as a Versatile Building Block in Complex Organic Synthesis
In 1-(4-bromophenethyl)pyrrolidine, the N-substituent is a 4-bromophenethyl group. This group provides two key features:
The Bromophenyl Group: The bromine atom serves as a highly versatile functional handle. It is an ideal precursor for a wide array of cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of aryl, vinyl, alkynyl, or amino groups, enabling the construction of complex molecular frameworks. For instance, the synthesis of (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate demonstrates the use of a brominated heterocycle as a key intermediate in the synthesis of antiviral drugs. mdpi.com
The Ethyl Linker: The two-carbon chain separating the pyrrolidine (B122466) and the phenyl ring provides significant conformational flexibility compared to derivatives where the phenyl ring is directly attached to the nitrogen (N-aryl pyrrolidines). mdpi.com
This combination makes this compound a potent building block. It can be used to synthesize libraries of complex molecules by first performing a cross-coupling reaction at the bromine site and then, if desired, modifying the pyrrolidine ring. The synthesis of pyrrolidine derivatives can be achieved through various methods, including the cyclization of acyclic precursors or the functionalization of a pre-existing pyrrolidine ring. nih.govorganic-chemistry.org
Development of Functional Materials (e.g., Polymers, Dyes, Organic Electronics)
The structural elements of this compound make it a promising candidate for the development of novel functional materials. The 4-bromophenyl group is a key gateway to creating π-conjugated systems, which are the basis for many organic electronic materials, including polymers, dyes, and components for organic field-effect transistors (OFETs).
Through reactions like the Suzuki or Stille coupling, the bromo-substituted ring can be polymerized or used to build larger conjugated molecules. The resulting materials could have applications in:
Organic Polymers: The pyrrolidine moiety can enhance the solubility of rigid conjugated polymer backbones, improving their processability for device fabrication.
Dyes: By coupling the bromophenyl group with electron-donating or electron-accepting aromatic systems, push-pull chromophores could be synthesized. The pyrrolidine group would act as an electron-donating part of the molecule, and its twisting relative to the aromatic system could influence the material's photophysical properties, such as its fluorescence and color.
Organic Electronics: The ability to systematically modify the structure via the bromine handle allows for the fine-tuning of electronic properties like the HOMO/LUMO energy levels. This is critical for designing materials for applications in OFETs or organic photovoltaics (OPVs). acs.org The synthesis of multi-aryl spirobifluorenes for high-performance OLEDs often relies on the strategic coupling of halogenated aromatic precursors. acs.org
Utilization of Chiral Pyrrolidine Derivatives in Asymmetric Catalysis and Materials Chemistry
Chiral pyrrolidine derivatives are among the most powerful and widely used organocatalysts in asymmetric synthesis. nih.govnih.gov Inspired by the natural amino acid proline, these catalysts can form chiral enamines or iminium ions with substrates, guiding reactions to produce one enantiomer of a product in high excess. nih.gov This field of aminocatalysis was recognized with the 2021 Nobel Prize in Chemistry. nih.gov
If synthesized in an enantiomerically pure form, a chiral version of this compound could serve as a novel ligand for metal-based catalysis or as an organocatalyst itself. researchgate.netscilit.com The bulky and electronically distinct 4-bromophenethyl group could impart unique steric and electronic influences on the catalytic pocket, potentially leading to novel reactivity or improved selectivity in reactions such as:
Aldol and Mannich reactions
Michael additions
[3+2] Cycloadditions
Asymmetric transfer hydrogenations researchgate.net
The development of new chiral catalysts is a continuous effort to expand the scope of asymmetric synthesis, enabling the efficient production of complex chiral molecules for the pharmaceutical and fine chemical industries. nih.govacs.org The table below summarizes the application of various pyrrolidine-based organocatalysts in key asymmetric reactions.
| Catalyst Type | Reaction Type | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Proline-based Peptides | Michael Addition | Ketones + Nitroolefins | Achieves good yields and diastereoselectivity "on water". | nih.gov |
| C2-Symmetric Pyrrolidines | General Asymmetric Transformations | Various | Widely used as chiral auxiliaries and aminocatalysts. | nih.gov |
| PNNP Ligands with Pyrrolidine Backbone | Asymmetric Transfer Hydrogenation | Ketones | Used with an iron catalyst to produce chiral alcohols with high conversion and enantioselectivity (up to 97% ee). | researchgate.net |
| Pyrrolizine-based Triheterocycles | Cascade Aza-Michael–Aldol Reaction | α,β-Unsaturated Aldehydes + Pyrroles | Creates three consecutive stereocenters with high enantioselectivity (90–95% ee). | researchgate.net |
Integration into Chemical Sensors and Detection Systems
Chemical sensors are devices that detect and respond to specific chemical substances. The development of new sensors with high sensitivity and selectivity is a major area of research. The pyrrolidine moiety is a valuable component in sensor design due to its ability to interact with analytes and surfaces.
Recently, a fluorescent probe was designed for the specific detection of pyrrolidine in both liquid and gaseous states, highlighting the unique reactivity of the pyrrolidine ring that can be exploited for sensing applications. nih.govresearchgate.netnih.gov The probe, diaminomethylene-4H-pyran, undergoes a chemical reaction with pyrrolidine, causing a visible color change and a "turn-on" fluorescence response with a detection limit in the micromolar range. nih.govnih.gov
This compound could be integrated into sensor systems in several ways:
Surface Functionalization: The pyrrolidine nitrogen can bind to the surface of sensor materials, such as gold or carbon nanoparticles, to create a functional layer for analyte capture. This is particularly relevant for electrochemical sensors or surface-enhanced Raman spectroscopy (SERS) platforms. nih.gov
Receptor Site: The pyrrolidine ring itself can act as a binding site for specific analytes through hydrogen bonding or other non-covalent interactions.
Signal Transduction: The 4-bromophenyl group can be modified to attach a signaling component, such as a fluorophore or a redox-active molecule. A binding event at the pyrrolidine site could induce a conformational change that alters the signal from the attached component, forming the basis of the sensor's mechanism.
The miniaturization of sensors and the use of novel materials are key trends in the field, aiming to create portable, low-cost, and highly accurate devices for applications ranging from environmental monitoring to medical diagnostics. frontiersin.orgmdpi.com
| Sensor Type | Sensing Principle | Key Characteristics | Reference |
|---|---|---|---|
| Fluorescent Probes | Change in fluorescence (turn-on/off) upon binding analyte. | High sensitivity, can be used for imaging in biological systems. | nih.govresearchgate.net |
| Electrochemical Sensors | Measures changes in electrical properties (current, potential) due to redox reactions. | Often portable, cost-effective, and suitable for point-of-care devices. | nih.govmdpi.com |
| Gas Sensors (Microfluidic) | Detects gaseous analytes, often based on changes in conductivity of a sensing material. | High accuracy, fast response time, and low analyte consumption. | frontiersin.org |
| Nanomaterial-based Sensors | Utilizes materials like MOFs or nanoparticles with high surface area for enhanced adsorption. | High sensitivity and selectivity due to large surface-to-volume ratio. | frontiersin.org |
Future Directions and Emerging Research Avenues for 1 4 Bromophenethyl Pyrrolidine
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing drug discovery. ijirt.orgmdpi.com For 1-(4-Bromophenethyl)pyrrolidine, AI and machine learning (ML) offer powerful tools to accelerate the design of new analogues with enhanced biological activities and to predict their properties. nih.govnih.gov
Predictive Modeling of Bioactivity and Toxicity: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological data to build predictive models. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the affinity of novel this compound derivatives for specific biological targets, such as G-protein coupled receptors or ion channels, which are often modulated by compounds with similar structural motifs. nih.gov These models can identify key molecular features that are crucial for activity, guiding the synthesis of more potent and selective compounds. nih.gov Similarly, AI can be used to predict potential toxicity and adverse effects, thereby reducing the likelihood of late-stage failures in drug development. mdpi.com
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on a desired set of properties. mdpi.com By providing the this compound scaffold as a starting point, these models could generate novel derivatives with optimized characteristics, such as improved blood-brain barrier permeability for central nervous system (CNS) applications or enhanced metabolic stability. ijirt.org
Interactive Data Table: AI/ML Approaches in Drug Discovery
| AI/ML Technique | Application in Drug Discovery for Pyrrolidine (B122466) Analogs | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives based on their chemical structure. nih.gov | Faster identification of lead compounds with desired potency and selectivity. |
| Generative Adversarial Networks (GANs) | De novo design of novel molecules with optimized properties around the core scaffold. mdpi.com | Exploration of novel chemical space and creation of patentable new entities. |
| Deep Learning for ADMET Prediction | Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. springernature.com | Early de-risking of drug candidates and reduction of animal testing. |
| Natural Language Processing (NLP) | Mining scientific literature to identify potential new targets and applications. | Uncovering hidden relationships and generating new research hypotheses. |
Development of Sustainable and Green Synthetic Methodologies for Enhanced Efficiency
The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact and improve efficiency. mdpi.comresearchgate.net Future research on this compound will likely prioritize the development of more sustainable synthetic routes.
Catalytic and Biocatalytic Approaches: Traditional methods for synthesizing pyrrolidine derivatives can involve harsh reagents and multiple steps. mdpi.com Future methodologies could employ transition-metal catalysis or biocatalysis to create more direct and atom-economical routes. For example, enzymatic reactions could be used to stereoselectively introduce or modify the pyrrolidine ring, a key feature for biological activity. nih.gov The use of plant extracts or microorganisms as reducing or capping agents in nanoparticle synthesis showcases the potential of biological systems in chemical manufacturing. nih.govmdpi.combiomedres.us
Flow Chemistry and Process Optimization: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. Implementing a flow-based synthesis for this compound and its derivatives could lead to higher yields, reduced waste, and a more cost-effective manufacturing process. researchgate.net
Interactive Data Table: Green Synthesis Strategies
| Green Chemistry Principle | Application to this compound Synthesis | Benefit |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. mdpi.com | Reduced waste and more efficient use of resources. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the pyrrolidine or phenethyl fragments. nih.gov | Decreased reliance on fossil fuels and a smaller carbon footprint. |
| Catalysis | Employing catalytic (e.g., enzymatic, organocatalytic) methods instead of stoichiometric reagents. researchgate.net | Increased reaction efficiency, lower energy consumption, and reduced waste. |
| Design for Energy Efficiency | Utilizing methods like microwave-assisted or sonochemical synthesis to reduce reaction times and energy input. researchgate.net | Faster production and lower operational costs. |
Application of Advanced Characterization Techniques for Dynamic Systems
A deep understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is crucial for elucidating their mechanism of action. nih.gov Advanced analytical techniques can provide unprecedented insights into these properties.
Advanced NMR Spectroscopy: While standard NMR is a cornerstone of chemical characterization, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of atoms, revealing the preferred conformation of the molecule in solution. frontiersin.orgresearchgate.net For a flexible molecule like this compound, understanding the conformational dynamics of the pyrrolidine ring and the phenethyl side chain is essential for predicting its interaction with biological targets. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for identifying and quantifying metabolites of parent compounds in complex biological matrices. nih.gov Studying the metabolic fate of this compound using techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) would be critical for its development as a potential therapeutic agent. mdpi.com
Expanding the Scope of Translational Research in Preclinical Models
Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. nih.gov If derivatives of this compound show promise as CNS-active agents, a robust preclinical research program will be necessary.
Behavioral Pharmacology Models: Given that many pyrrolidine-containing compounds exhibit CNS activity, it would be pertinent to evaluate derivatives of this compound in a battery of preclinical models. nih.govwikipedia.org These could include tests for locomotor activity, anxiety, depression, and cognitive function to identify a potential therapeutic niche. slideshare.netwuxibiology.com
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A critical aspect of translational research is understanding how a compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and how it produces its effects (pharmacodynamics). universiteitleiden.nl In vivo studies in animal models would be essential to determine the bioavailability, brain penetration, and duration of action of any promising analogue. nih.govaltasciences.com
Interactive Data Table: Preclinical Evaluation Pipeline
| Preclinical Study Type | Objective | Example Models/Assays |
| In Vitro Target Engagement | Confirming interaction with the intended biological target. | Radioligand binding assays, functional assays (e.g., cAMP accumulation). nih.gov |
| Behavioral Screening | Assessing the compound's effect on behavior and identifying potential therapeutic areas. slideshare.net | Open-field test, elevated plus-maze, forced swim test. wuxibiology.com |
| Pharmacokinetic Analysis | Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile. universiteitleiden.nl | In vivo studies in rodents with plasma and brain tissue analysis. |
| Early Safety and Toxicology | Identifying potential adverse effects at an early stage. altasciences.com | Functional observational battery, cardiovascular and respiratory monitoring. |
Exploration of Supramolecular Chemistry Involving the Compound Scaffold
Supramolecular chemistry, the study of systems involving more than one molecule, offers exciting possibilities for creating novel materials and drug delivery systems. acs.org The presence of a bromine atom on the phenyl ring of this compound makes it an interesting candidate for supramolecular assembly through halogen bonding. acs.orgnih.govnih.gov
Halogen Bonding and Crystal Engineering: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on other molecules to form well-defined, ordered structures in the solid state. acs.orgnih.gov This principle of crystal engineering could be used to create co-crystals of this compound derivatives with other active pharmaceutical ingredients (APIs) or excipients to improve properties like solubility, stability, and bioavailability. nih.govnih.gov
Host-Guest Chemistry: The pyrrolidine and aromatic moieties of the molecule could participate in host-guest interactions, where the compound is encapsulated within a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. mdpi.comrsc.org Such complexes could be designed to enhance aqueous solubility, protect the compound from degradation, or achieve controlled release.
Q & A
Q. Advanced Research Focus
- In vitro assays : Test cytotoxicity (MTT assay) and target-specific activity (e.g., enzyme inhibition) using purified batches (>95% purity) .
- In vivo models : Pharmacokinetic studies (e.g., bioavailability in rodents) require ethical approval and dose optimization based on LD₅₀ data .
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to isolate compound effects .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at 4°C to prevent degradation .
- Waste disposal : Neutralize halogenated byproducts before disposal per EPA guidelines .
GHS Compliance : While specific hazard data for this compound is limited, analogous brominated compounds often carry H315 (skin irritation) and H319 (eye damage) classifications .
How can researchers design experiments to explore the catalytic applications of this compound?
Q. Advanced Research Focus
- Ligand design : Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by coordinating the pyrrolidine nitrogen to transition metals (Pd, Ni) .
- Kinetic studies : Monitor reaction rates via GC-MS or in situ IR to assess catalytic efficiency .
- Comparative analysis : Benchmark against established ligands (e.g., PPh₃) to evaluate turnover numbers (TON) and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
